Cas no 75-12-7 (Formamide)

Formamide 化学的及び物理的性質
名前と識別子
-
- Formamide
- Formamide Methanamide
- Formamide, Molecular Biology Grade Methanamide, Molecular Biology Grade
- Formamide, MB Grade (1.12017)
- FORMAMIDE HDPE
- FORMAMIDE, MOLECULAR BIOLOGY GRADE
- FORMAMIDE, DEIONIZED
- AMide C1
- formamidic acid
- ForMic acid aMide
- formic-d acid,potassium salt
- formimidic acid
- Formimidsaeure
- ForMylaMide
- Hydroxyformaldimin
- Kalium-d-formiat
- potassium deuteroformate
- Potassium formate-d
- Formamide in dimethyl sulfoxide
- Carbamaldehyde
- Methanamide
- NSC 748
- 甲酰胺
- Formic acid, amide
- formamid
- Methanoic acid, amide
- Amid kyseliny mravenci
- Amid kyseliny mravenci [Czech]
- Formic amide
- HCONH2
- Carbamaldehyde, Methanamide
- ZHNUHDYFZUAESO-UHFFFAOYSA-N
- 4781T907ZS
- DSSTox_CID_5337
- DSSTox_RID_77755
- DSSTox_GSID_25337
- FORMAMIDE, ULTRA PURE
- Formamide, 99.5+%, extra pure
- Formamide, 99.5%, for analysis
- Formamide, 99+%, fo
-
- MDL: MFCD00007941
- インチ: 1S/CH3NO/c2-1-3/h1H,(H2,2,3)
- InChIKey: ZHNUHDYFZUAESO-UHFFFAOYSA-N
- ほほえんだ: O=C([H])N([H])[H]
- BRN: 505995
計算された属性
- せいみつぶんしりょう: 45.02150
- どういたいしつりょう: 45.021464
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 12.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -0.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色透明粘稠液体で、軽いアンモニア臭と吸湿性がある。
- 密度みつど: 1.134 g/mL at 25 °C(lit.)
- ゆうかいてん: 2-3 °C (lit.)
- ふってん: 210 °C(lit.)
- フラッシュポイント: 華氏温度:347°f
摂氏度:175°c - 屈折率: n20/D 1.447(lit.)
n20/D 1.447 - PH値: 8-10 (200g/l, H2O, 20℃)
- ようかいど: H2O: 10 M at 20 °C, clear, colorless
- すいようせい: miscible
- PSA: 43.09000
- LogP: 0.43770
- じょうきあつ: 0.08 mmHg ( 20 °C)
30 mmHg ( 129 °C) - ようかいせい: 水、アルコール、エチレングリコール、アセトン、酢酸、ジオキサン、グリセリン、フェノールなどと混和することができるが、脂肪族炭化水素、芳香族炭化水素、エーテル類、塩素化炭化水素、クロロベンゼン、ニトロベンゼンなどにはほとんど溶解しない。
- マーカー: 4237
- かんど: Hygroscopic
Formamide セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H360D
- 警告文: P201,P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 61-40-48/22
- セキュリティの説明: S53-S45-S36/37/39-S26-S23
- 福カードFコード:10
- RTECS番号:LQ0525000
-
危険物標識:
- どくせい:LD50 in mice, rats (g/kg): 4.6, 5.7 i.p. (Pham-Huu-Chanh)
- リスク用語:R61
- セキュリティ用語:S45;S53
- 爆発限界値(explosive limit):2.7-19.0%(V)
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Formamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016381-2.5L |
Formamide |
75-12-7 | ≥99.5% | 2.5l |
¥893 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051904-100ml |
Formamide |
75-12-7 | 99% | 100ml |
¥55 | 2023-09-07 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20229-25g |
Formamide |
75-12-7 | 97% | 25g |
¥29 | 2023-09-15 | |
Ambeed | A604006-25g |
Formamide |
75-12-7 | 99% | 25g |
$9.0 | 2024-04-17 | |
Chemenu | CM343230-500g |
Formamide |
75-12-7 | 95%+ | 500g |
$70 | 2022-09-29 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096841000 |
75-12-7 | 1L |
¥1004.25 | 2023-01-16 | |||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11076-10000g |
Formamide, 99% |
75-12-7 | 99% | 10kg |
¥4393.00 | 2023-02-26 | |
Enamine | EN300-19895-10.0g |
formamide |
75-12-7 | 95% | 10.0g |
$32.0 | 2023-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FN916-100ml |
Formamide |
75-12-7 | 99% | 100ml |
¥63.0 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900064-6.5006x500ml |
Formamide |
75-12-7 | 98% | 6.5006x500ml |
¥1244.83 | 2023-09-06 |
Formamide 関連文献
-
Chao-Yang Lin,Peng-Ju Ma,Zhao Sun,Chong-Dao Lu,Yan-Jun Xu Chem. Commun. 2016 52 912
-
Carlotta Raviola,Stefano Protti,Davide Ravelli,Maurizio Fagnoni Green Chem. 2019 21 748
-
Yan Zhang,Shiwei Zhang,Guangxing Xu,Min Li,Chunlei Tang,Weizheng Fan Org. Biomol. Chem. 2019 17 309
-
German L. Perlovich,Svetlana V. Blokhina,Nikolay G. Manin,Tatyana V. Volkova,Valery V. Tkachev CrystEngComm 2012 14 8577
-
Bianca T. Matsuo,Pedro H. R. Oliveira,Emanuele F. Pissinati,Kimberly B. Vega,Iva S. de Jesus,Jose Tiago M. Correia,Márcio Paixao Chem. Commun. 2022 58 8322
-
Eduardo de Pedro Beato,Daniele Mazzarella,Matteo Balletti,Paolo Melchiorre Chem. Sci. 2020 11 6312
-
Mohini Shrestha,Xianqing Wu,Wenyi Huang,Jingping Qu,Yifeng Chen Org. Chem. Front. 2021 8 4024
-
Ikechukwu Martin Ogbu,Gülbin Kurtay,Frédéric Robert,Yannick Landais Chem. Commun. 2022 58 7593
-
Vinicius R. Nascimento,Melissa L. S. Suenaga,Leandro H. Andrade Org. Biomol. Chem. 2020 18 5458
-
Ziad Moussa,Zaher M. A. Judeh,Ahmed Alzamly,Saleh A. Ahmed,Harbi Tomah Al-Masri,Bassam Al-Hindawi,Faisal Rasool,Sara Saada RSC Adv. 2022 12 6133
Formamideに関する追加情報
Formamide (CAS No. 75-12-7): Properties, Applications, and Industry Insights
Formamide (CAS No. 75-12-7), also known as methanamide, is a versatile organic compound with the chemical formula HCONH2. As the simplest amide derived from formic acid, this colorless, viscous liquid plays a critical role in various industrial and research applications. Its unique polar solvent properties and high dielectric constant make it invaluable across multiple sectors, from pharmaceuticals to material science.
The growing interest in Formamide uses and Formamide safety data reflects its expanding applications in modern technology. Researchers frequently search for "Formamide solubility," "Formamide boiling point," and "Formamide density" as these properties determine its suitability for specific processes. With a boiling point of 210°C (410°F) and complete miscibility with water, Formamide serves as an excellent solvent for numerous ionic compounds and polymers.
In the pharmaceutical industry, Formamide finds application as an intermediate in drug synthesis and as a solvent for crystallization processes. Recent studies highlight its potential in "Formamide-based RNA stabilization" techniques, addressing current challenges in vaccine development and biopharmaceutical storage. The compound's ability to disrupt hydrogen bonding makes it particularly useful in nucleic acid research, where questions about "Formamide DNA denaturation" frequently arise in scientific literature.
The materials science sector utilizes Formamide extensively in polymer production and processing. Its role as a plasticizer in "Formamide acrylamide gels" has gained attention in electrophoresis applications. Manufacturers often inquire about "Formamide alternative solvents" as they seek to balance performance with environmental considerations, reflecting the industry's shift toward sustainable chemistry practices.
Recent advancements in "Formamide production methods" have focused on more efficient catalytic processes, responding to the compound's increasing demand. The global market for Formamide continues to grow, particularly in Asia-Pacific regions where electronics manufacturing drives consumption. Industry reports frequently analyze "Formamide price trends" and "Formamide suppliers" as the compound becomes more integral to high-tech applications.
Environmental considerations surrounding Formamide have prompted research into "Formamide biodegradation" and "Formamide environmental fate." While the compound is readily biodegradable under aerobic conditions, proper handling procedures remain essential. Safety data sheets emphasize the importance of understanding "Formamide handling precautions" in industrial settings, particularly regarding storage conditions and personal protective equipment.
In analytical chemistry, Formamide serves as a key component in various "Formamide-based buffer solutions" for chromatography and electrophoresis. Its ability to reduce DNA melting temperatures makes it invaluable in molecular biology techniques, where searches for "Formamide in hybridization buffers" have increased significantly in recent years. Researchers continue to explore novel applications in nanotechnology, particularly in the synthesis of carbon nanomaterials.
The future of Formamide research appears promising, with emerging applications in energy storage systems and advanced materials. Current investigations focus on its potential role in "Formamide fuel cell electrolytes" and as a precursor for graphene production. As industries seek more sustainable chemical processes, the development of "green Formamide synthesis" methods has become a priority for manufacturers worldwide.
Quality control remains paramount for Formamide users, with specifications typically including purity levels (>99.5%), water content, and acidity. Analytical techniques such as gas chromatography and Karl Fischer titration ensure product consistency. The increasing demand for high-purity "Formamide HPLC grade" reflects the compound's expanding role in sensitive analytical applications and pharmaceutical manufacturing.
From an industrial perspective, Formamide storage and transportation require careful consideration of its hygroscopic nature and viscosity at lower temperatures. Best practices recommend maintaining temperatures above 15°C (59°F) to ensure easy handling. These practical considerations often lead to searches for "Formamide viscosity table" and "Formamide storage conditions" among logistics professionals and plant operators.
As regulatory frameworks evolve, compliance with international standards such as REACH and FDA guidelines remains crucial for Formamide manufacturers and users. Recent updates to "Formamide regulatory status" in various markets have prompted industry-wide reviews of handling procedures and documentation requirements. These developments underscore the importance of staying informed about changing chemical regulations in global markets.
The scientific community continues to investigate fundamental aspects of Formamide chemistry, including its role in prebiotic synthesis theories. Studies exploring "Formamide origin of life" hypotheses have gained traction in astrobiology circles, examining how simple organic compounds might have contributed to the emergence of biological molecules. This interdisciplinary research highlights the compound's significance beyond industrial applications.
In conclusion, Formamide (CAS No. 75-12-7) maintains its position as a critical chemical across diverse sectors due to its unique combination of physical and chemical properties. From traditional uses in polymer processing to cutting-edge applications in biotechnology and nanotechnology, this versatile compound continues to find new roles in advancing technology and scientific understanding. As research progresses and industrial needs evolve, Formamide will likely remain an essential component in the chemist's toolkit for years to come.
75-12-7 (Formamide) 関連製品
- 43380-64-9(Formamide-d3)
- 13698-16-3(N,N-Dichlorourethane)
- 60-35-5(Acetamide)
- 55-21-0(Benzamide)
- 1449-77-0(Formamide-15N)
- 123-39-7(N-Methylformamide)
- 51284-91-4(formamide-13c)
- 685-27-8(N-Methyl-bis(trifluoroacetamide))
- 285977-74-4(Formamide-13C, 15N)
- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)

